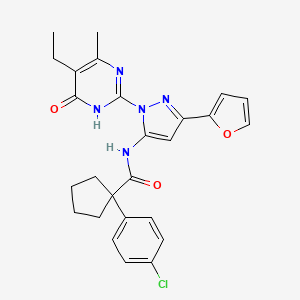
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is an organic compound . It is a useful intermediate in the preparation of other compounds and can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs .
Synthesis Analysis
The synthesis of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be achieved through various pathways. The most broadly researched and reported synthesis of this derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
The molecular formula of Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is C9H13NO3 . The molecular weight is 183.20 . The InChI Key is JDWLDZUUTIPZHV-UHFFFAOYSA-N .Chemical Reactions Analysis
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be used as a reagent in the synthesis of other compounds . It is a useful intermediate in the preparation of cyclotetra-methyleneisoxazole .Physical And Chemical Properties Analysis
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate has a refractive index n20/D of 1.4630 . Its boiling point is 71-72 °C/0.5 mmHg (lit.) , and its density is 1.066 g/mL at 25 °C .Applications De Recherche Scientifique
Biomimetic Synthesis
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate has been utilized in biomimetic synthesis. A study describes its efficient synthesis, highlighting its potential in large-scale applications. This compound serves as a starting material for the convergent, biomimetic synthesis of α-cyclopiazonic acid (Moorthie, Aggarwal, McGarrigle, & Stenson, 2007).
Photochromism Studies
This compound shows significant photochromic properties. Research demonstrates its coloration upon light irradiation, a characteristic valuable in materials science for applications like smart coatings or photoresponsive materials (Yokoyama et al., 2004).
Deamination for Immunomodulatory Agents
In the field of medicinal chemistry, this compound's derivatives have been explored. For example, its deamination methods lead to products that serve as lead compounds for new immunomodulatory agents (Ryng & Szostak, 2009).
Immunological Activity Studies
Its derivatives, specifically 5‐amino‐3‐methylisoxazole‐4‐carboxylic acid amides, have been synthesized and evaluated for their immunological activities. This study indicates the potential of these compounds in modulating immune responses (Ryng, Zimecki, Sonnenberg, & Mokrosz, 1999).
Synthesis of Chiral Compounds
The compound is also instrumental in synthesizing chiral 2-aminoalkyloxazole-5-carboxylates, highlighting its role in producing stereochemically complex molecules (Cox, Prager, Svensson, & Taylor, 2003).
Safety And Hazards
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate is classified as a combustible liquid . It has a flash point of 217.4 °F (103 °C) in a closed cup . It may cause skin irritation, serious eye irritation, and respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Orientations Futures
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate can be used as a starting material for the synthesis of pharmaceuticals, agricultural chemicals, and dyestuffs . It is a useful intermediate in the preparation of other compounds . Therefore, it has potential applications in various fields, including drug discovery and agricultural chemistry .
Propriétés
IUPAC Name |
ethyl 5-formyl-3-methyl-1,2-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-3-12-8(11)7-5(2)9-13-6(7)4-10/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHOKZUJGAXILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-formyl-3-methylisoxazole-4-carboxylate | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanohydrazide](/img/structure/B2712341.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]prop-2-enamide](/img/structure/B2712345.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-ol](/img/structure/B2712346.png)

![N-(benzo[d]thiazol-2-yl)-3-(benzylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2712348.png)
![8-ethyl-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712349.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2712351.png)
![N-(2-cyanophenyl)-N'-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2712352.png)
![N-(3-ethylphenyl)-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2712354.png)
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2712356.png)

![5-chloro-N-(6-ethoxybenzo[d]thiazol-2-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2712362.png)
![(S)-2-(1-(((7-acetamido-1,2,3-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-10-yl)amino)methyl)cyclohexyl)acetic acid](/img/structure/B2712364.png)